N-(Pentylcarbamoyl)-2-sulfanylacetamide
Description
N-(Pentylcarbamoyl)-2-sulfanylacetamide is a sulfur-containing acetamide derivative characterized by a pentylcarbamoyl group (–NH–CO–C₅H₁₁) and a sulfanyl (–SH) substituent at the 2-position of the acetamide backbone. The pentylcarbamoyl moiety likely enhances lipophilicity compared to shorter alkyl or aryl substituents, influencing solubility and membrane permeability. The sulfanyl group may contribute to redox activity or thiol-mediated interactions in biological systems .
Properties
CAS No. |
107019-32-9 |
|---|---|
Molecular Formula |
C8H16N2O2S |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
N-(pentylcarbamoyl)-2-sulfanylacetamide |
InChI |
InChI=1S/C8H16N2O2S/c1-2-3-4-5-9-8(12)10-7(11)6-13/h13H,2-6H2,1H3,(H2,9,10,11,12) |
InChI Key |
MGGDIBBSSSUOLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)NC(=O)CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pentylcarbamoyl)-2-sulfanylacetamide typically involves the reaction of pentylamine with 2-chloroacetamide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of pentylamine attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(Pentylcarbamoyl)-2-sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form corresponding amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted amides and thiol derivatives.
Scientific Research Applications
N-(Pentylcarbamoyl)-2-sulfanylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Pentylcarbamoyl)-2-sulfanylacetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the amide group can participate in hydrogen bonding and other non-covalent interactions, affecting the activity of enzymes and other proteins.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical properties of N-(Pentylcarbamoyl)-2-sulfanylacetamide and related compounds:
*Hypothetical value based on analogous structures.
Functional Group Impact
- Carbamoyl (–NHCO–R) : Increases stability compared to ester or amide derivatives; pentyl chain may prolong metabolic half-life.
- Electron-Withdrawing Groups (e.g., –NO₂, –SO₂CH₃): Improve electrophilicity but may reduce biocompatibility ( ).
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